molecular formula C10H18ClNO4S B3046600 Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate CAS No. 1260664-44-5

Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate

Cat. No.: B3046600
CAS No.: 1260664-44-5
M. Wt: 283.77
InChI Key: GNGWMWXDMXELMT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its diverse applications in various fields. It is known for its unique structure and reactivity, making it a valuable compound in synthetic chemistry and other scientific disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, sulfonic acids, and other substituted compounds. These products have significant applications in pharmaceuticals and other chemical industries .

Scientific Research Applications

Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorosulfonyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. This reactivity is harnessed in the synthesis of complex molecules, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity and the stability of its tert-butyl ester group. This stability makes it a preferred intermediate in various synthetic pathways, providing a balance between reactivity and stability that is advantageous in complex chemical syntheses .

Properties

IUPAC Name

tert-butyl 3-chlorosulfonylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGWMWXDMXELMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147996
Record name 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-44-5
Record name 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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